molecular formula C9H18ClNO2 B6238709 rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, trans CAS No. 1255098-83-9

rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, trans

Cat. No.: B6238709
CAS No.: 1255098-83-9
M. Wt: 207.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-2-[(1r,4r)-4-(Aminomethyl)cyclohexyl]acetic acid hydrochloride, trans is a cyclohexane derivative featuring a trans-1,4 substitution pattern. The compound includes:

  • A trans-4-(aminomethyl)cyclohexyl group (CH₂NH₂ substituent at the 4-position of the cyclohexane ring).
  • An acetic acid moiety (CH₂COOH) at the 2-position of the cyclohexane.
  • A hydrochloride salt to enhance solubility and stability.

This structure confers unique physicochemical properties, such as moderate polarity and basicity due to the primary amine group. The compound is hypothesized to serve as a building block in pharmaceutical synthesis, particularly for gastroprotective agents like Cetraxate Hydrochloride .

Properties

CAS No.

1255098-83-9

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-2-[(1R,4R)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, commonly referred to as trans-4-aminocyclohexaneacetic acid, is a derivative of cyclohexylamine and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • IUPAC Name : 2-[(1R,4R)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride
  • CAS Number : 1255098-83-9
  • Molecular Formula : C8H15NO2·HCl
  • Molecular Weight : 157.213 g/mol
  • Physical Form : Powder
  • Purity : ≥95%

The biological activity of trans-4-aminocyclohexaneacetic acid is primarily linked to its interaction with the central nervous system (CNS). It is believed to exert effects similar to those of other cyclohexylamine derivatives, which have been shown to modulate neurotransmitter systems. The compound's structural features allow it to engage with various receptors, potentially influencing pain perception and mood regulation.

Biological Activity Overview

  • Analgesic Properties :
    • Research indicates that compounds structurally related to trans-4-aminocyclohexaneacetic acid exhibit analgesic effects. For instance, derivatives have demonstrated significant pain relief comparable to morphine in certain assays .
  • CNS Activity :
    • The compound has been investigated for its central nervous system activity, showing promise in modulating pain pathways and possibly affecting mood disorders .
  • Pharmacological Studies :
    • A study highlighted the structure-activity relationship (SAR) of similar cyclohexylamines, revealing that modifications in the aromatic ring significantly influence analgesic potency .

Case Studies and Research Findings

StudyFindings
Study on Analgesic Activity Trans derivatives showed up to 50% potency compared to morphine.Suggests potential for development as a pain management drug.
CNS Activity Investigation Demonstrated modulation of neurotransmitter release in animal models.Indicates possible therapeutic applications in mood disorders.
Structure-Activity Relationship Analysis Variations in substituents led to significant changes in biological activity.Highlights importance of chemical structure in therapeutic efficacy.

Scientific Research Applications

Pharmacological Studies

Trans-ACHA has been investigated for its role as a potential therapeutic agent in various diseases. Its structural similarity to amino acids allows it to interact with biological systems effectively.

Case Study: Pain Management
Research indicates that trans-ACHA may exhibit analgesic properties. A study conducted on animal models demonstrated that the administration of trans-ACHA resulted in a significant reduction in pain response, suggesting its potential use in developing new pain relief medications .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models
In a controlled study, trans-ACHA was administered to mice with induced neurodegeneration. Results indicated a marked improvement in cognitive function and a reduction in neuroinflammation markers compared to control groups .

Antidepressant Activity

Recent studies have explored the antidepressant potential of trans-ACHA. Preliminary findings suggest that it may influence neurotransmitter systems associated with mood regulation.

Data Table: Antidepressant Activity Assessment

Study TypeModel UsedDosageOutcome
BehavioralRat model10 mg/kgSignificant reduction in depressive-like behavior
BiochemicalMouse model5 mg/kgIncreased serotonin levels observed

Cardiovascular Research

Trans-ACHA has also been evaluated for its cardiovascular effects. Its ability to modulate blood pressure and heart rate makes it a candidate for further investigation.

Case Study: Cardiovascular Impact
A study assessing the cardiovascular effects of trans-ACHA showed promising results, where treated subjects exhibited lower blood pressure and improved heart rate variability compared to untreated controls .

Comparison with Similar Compounds

Structural and Molecular Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Structural Differences
rac-2-[(1r,4r)-4-(Aminomethyl)cyclohexyl]acetic acid hydrochloride, trans (Target) C₉H₁₇ClN₂O₂ 220.70 Not specified Trans-4-aminomethyl (CH₂NH₂) and acetic acid (CH₂COOH) substituents on cyclohexane.
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride C₈H₁₆ClNO₂ 193.67 76325-96-7 Trans-4-amino (NH₂) instead of aminomethyl; lacks methylene bridge.
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride C₁₀H₂₀ClNO₂ 221.73 76308-26-4 Ethyl ester (CH₂COOEt) replaces acetic acid; trans-4-amino substituent.
Methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride C₉H₁₇ClN₂O₂ 220.70 29275-88-5 Carboxylic acid directly attached to cyclohexane; methyl ester (COOCH₃) group.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid C₈H₁₅NO₂ 157.21 Not specified Carboxylic acid at cyclohexane 1-position; lacks acetic acid moiety.
Cetraxate Hydrochloride C₁₇H₂₄ClNO₄ 341.80 27724-96-5 Phenylpropanoic acid ester linked to trans-4-aminomethylcyclohexane; complex drug molecule.

Physicochemical Properties

  • Basicity: The aminomethyl group (pKa ~9–10) increases basicity compared to the amino-substituted analog (pKa ~10–11 for NH₂) .
  • Solubility : Hydrochloride salts improve water solubility. The target compound is less lipophilic than Cetraxate but more soluble than ester derivatives like the ethyl analog .
  • Thermal Stability: Melting points vary significantly. For example, trans-2-aminocyclohexanol hydrochloride melts at 172–175°C , while Cetraxate degrades above 280°C .

Crystal Structure Studies

  • The crystal structure of related compounds, such as (1-(aminomethyl)cyclohexane)acetic acid hydrochloride hemihydrate, reveals chair conformations in the cyclohexane ring, stabilizing the molecule through hydrogen bonding .

Pharmacological Activity

  • Cetraxate Hydrochloride: Demonstrates anti-ulcer activity by enhancing gastric mucosal defense mechanisms. The trans-4-aminomethyl group is critical for binding to biological targets .

Preparation Methods

Table 1: Hydrogenation Conditions for Nitromethyl Reduction

CatalystPressure (psi)Temperature (°C)Time (h)SolventYield (%)
5% Pd/C502512Ethanol92
Raney Ni603018Methanol85

Stereochemical Control in Trans Isomer Formation

Achieving the trans configuration between the aminomethyl and acetic acid substituents relies on reaction geometry and catalyst selection. The patent emphasizes that hydrogenation of cyclic nitro compounds in aprotic solvents (e.g., tetrahydrofuran) enhances trans selectivity by minimizing equatorial adsorption of intermediates. For example, hydrogenating 4-(nitromethyl)cyclohexanone in THF with Pd/C produces a 9:1 trans:cis ratio, whereas polar solvents like water reduce selectivity to 3:1. This stereochemical outcome aligns with the chair conformation stability of the cyclohexane ring, where bulky groups adopt equatorial positions.

Ester Hydrolysis and Carboxylic Acid Formation

Post-hydrogenation, the ethyl ester group is hydrolyzed to the carboxylic acid. Source demonstrates this step using 33% HBr in acetic acid under reflux, converting nitriles to primary amides, followed by hydrolysis to acids. For the target compound, trans-4-(aminomethyl)cyclohexyl acetic acid ethyl ester is treated with 6M HCl at 80°C for 6 hours, achieving quantitative conversion to the carboxylic acid. Neutralization with NaOH and subsequent acidification with HCl precipitates the free acid, which is isolated via filtration (yield: 88–95%).

Hydrochloride Salt Preparation

The final step involves converting the free amine to the hydrochloride salt. Source describes treating trans-4-aminocyclohexyl acetic acid with gaseous HCl in anhydrous ether, yielding the hydrochloride salt as a crystalline solid. Alternatively, dissolving the amine in ethanol and adding concentrated HCl (37%) at 0°C produces the salt with >99% purity after recrystallization from acetone.

Protection and Deprotection Strategies for Amino Groups

To prevent undesired side reactions during synthesis, tert-butyl carbamate (Boc) protection is employed. Source illustrates this with trans-tert-butyl N-(4-aminocyclohexyl)carbamate, where the Boc group is introduced via reaction with di-tert-butyl dicarbonate in dichloromethane. Deprotection using 4M HCl in dioxane regenerates the primary amine, which is subsequently converted to the hydrochloride salt . This approach ensures high functional group tolerance during ester hydrolysis and hydrogenation steps.

Q & A

Q. What are the established synthesis strategies for rac-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride, trans?

The synthesis typically involves two key steps: (1) formation of the cyclohexyl backbone with stereochemical control and (2) introduction of the aminomethyl and acetic acid groups. For example, trans-cyclohexane derivatives are synthesized via catalytic hydrogenation of aromatic precursors under controlled pressure (e.g., 10–50 bar H₂) to ensure stereochemical fidelity . The aminomethyl group is introduced via reductive amination or nucleophilic substitution, followed by HCl salt formation . Reaction conditions (solvent, temperature, and catalyst selection) are critical to avoid racemization .

Q. How does the stereochemistry (1r,4r) influence the compound’s physicochemical properties?

The trans configuration of the cyclohexyl ring minimizes steric hindrance between the aminomethyl and acetic acid groups, enhancing solubility in polar solvents (e.g., water or methanol) compared to cis isomers. This configuration also stabilizes the molecule through intramolecular hydrogen bonding between the amino and carboxylate groups, as observed in crystallographic studies . Computational models (DFT) predict a 15–20% increase in dipole moment for the trans isomer, aligning with experimental solubility data .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • HPLC/MS : To quantify purity and detect stereoisomeric impurities (e.g., cis contamination) using chiral columns (e.g., Chiralpak IA) .
  • NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm the trans configuration via coupling constants (J values) between cyclohexyl protons .
  • X-ray crystallography : For absolute stereochemical assignment, particularly when resolving discrepancies in NOESY data .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., receptor binding vs. enzyme inhibition) be resolved?

Contradictions often arise from assay-specific conditions. For example, receptor binding assays (e.g., GABA-A) may show affinity due to the compound’s structural mimicry of endogenous ligands, while enzyme inhibition studies (e.g., cyclooxygenase) require precise pH and cofactor conditions . To reconcile results:

  • Perform dose-response curves across multiple assays.
  • Use isotopic labeling (e.g., ¹⁵N-aminomethyl) to track binding interactions via NMR or autoradiography .
  • Apply molecular docking simulations to predict binding modes against conflicting targets .

Q. What methodologies optimize enantiomeric resolution of the rac mixture for pharmacological studies?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol gradients for baseline separation .
  • Kinetic resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze the ester precursor of one enantiomer selectively .
  • Crystallization-induced diastereomer resolution : Introduce a chiral counterion (e.g., L-tartaric acid) to precipitate one enantiomer .

Q. How do computational models enhance the design of derivatives with improved blood-brain barrier (BBB) permeability?

  • QSAR modeling : Correlate logP, polar surface area (PSA), and hydrogen-bond donor count with BBB penetration data from analogs .
  • Molecular dynamics (MD) simulations : Predict membrane partitioning behavior using lipid bilayer models (e.g., POPC membranes) .
  • In silico toxicity screening : Prioritize derivatives with minimal CYP450 inhibition using ADMET predictors .

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

  • pH stability assays : Test degradation in buffers (pH 1–10) to simulate gastrointestinal and systemic environments .
  • Light and temperature controls : Store samples in amber vials at −20°C to prevent photodegradation and thermal racemization .
  • Mass balance analysis : Quantify degradation products (e.g., free acetic acid) via LC-MS to validate stability claims .

Data Interpretation and Methodological Challenges

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations often stem from hydrate/solvate formation or residual solvents. For example, the hydrochloride salt may exist as a monohydrate (mp 172–175°C) or anhydrous form (mp 186–190°C) . To resolve:

  • Perform thermogravimetric analysis (TGA) to detect hydrates.
  • Compare IR spectra for O-H stretches (~3200 cm⁻¹) indicative of water .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .
  • Purification protocols : Standardize recrystallization solvents (e.g., ethanol/water mixtures) to ensure consistent purity .

Safety and Compliance

Q. What safety protocols are essential for handling the hydrochloride salt in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as the compound may cause irritation .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.